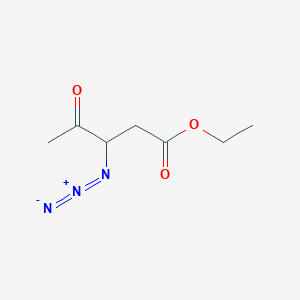

Ethyl 3-azido-4-oxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

ethyl 3-azido-4-oxopentanoate |

InChI |

InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3 |

InChI Key |

FTHUPIUMDIOXJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Significance of α Azido Carbonyl Compounds in Contemporary Chemical Research

Alpha-azido carbonyl compounds are a class of organic molecules that are recognized as powerful building blocks in the synthesis of nitrogen-containing heterocyclic compounds. chemrevlett.comchemrevlett.com Their importance in modern chemical research is underscored by their versatility and the biological significance of the molecules that can be synthesized from them.

These compounds serve as crucial intermediates for creating a diverse range of N-heterocycles such as pyrroles, indoles, pyrazoles, imidazoles, triazoles, pyridines, pyrimidines, and pyrazines. chemrevlett.com The synthetic utility of α-azido ketones is extensive, leading to the formation of valuable intermediates like α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols. nih.gov

The reactivity of α-azido carbonyl compounds is a key aspect of their significance. The presence of the azido (B1232118) group allows for various transformations, including:

1,3-Dipolar Cycloadditions: A fundamental reaction where the azide (B81097) acts as a dipole to react with alkynes, leading to the formation of triazoles. rsc.orgresearchgate.net

Nitrene Source: The azide can serve as a precursor to highly reactive nitrene intermediates. researchgate.net

Amine Precursors: The azido group is a well-established masked form of an amino group, which can be revealed through reduction. rsc.orgresearchgate.net

The molecules synthesized from α-azido carbonyl compounds often exhibit important biological activities, making them relevant in medicinal chemistry and drug discovery. chemrevlett.comchemrevlett.com For example, derivatives have shown potential as antibacterial, antifungal, and anticancer agents.

Strategic Position of Ethyl 3 Azido 4 Oxopentanoate As a Multifunctional Building Block

Nucleophilic Substitution Approaches

The most established route to this compound involves the nucleophilic substitution of a suitable leaving group at the α-position of a β-keto ester precursor with an azide source, typically sodium azide. smolecule.comsemanticscholar.org This classical SN2 reaction is effective but requires careful selection of precursors and optimization of reaction conditions to achieve good yields and minimize side reactions. semanticscholar.orgnih.gov

Halide Precursors (e.g., Ethyl 3-bromo-4-oxopentanoate, Ethyl 3-chloro-4-oxopentanoate)

Halogenated derivatives of ethyl 4-oxopentanoate (B1231505) serve as common precursors for the synthesis of this compound. semanticscholar.orgnih.gov The reaction involves the direct displacement of the halide ion by the azide anion.

One method involves the nucleophilic substitution of ethyl 3-bromo-4-oxopentanoate with sodium azide in acetone (B3395972), often in the presence of triethylamine. semanticscholar.orgresearchgate.net However, this reaction requires careful control of the heating duration. semanticscholar.orgnih.gov Prolonged heating can lead to the elimination of molecular nitrogen from the desired product, resulting in the formation of ethyl 3-amino-4-oxo-2-pentenoate as a side product. semanticscholar.orgresearchgate.net

A more readily available and efficient precursor is ethyl 3-chloro-4-oxopentanoate. semanticscholar.orgnih.gov The synthesis using the chloro-precursor is typically carried out by reacting it with an excess of sodium azide in acetone under reflux conditions. semanticscholar.org Stirring the reaction mixture overnight with four equivalents of sodium azide has been shown to drive the reaction to completion, yielding the crude this compound in high purity (>95%) and a 92% yield. semanticscholar.org The primary side-product observed in this transformation is ethyl 4-oxo-2-pentenoate, which results from the elimination of hydrogen chloride. semanticscholar.org

Table 1: Synthesis via Halide Precursors

| Precursor | Reagents | Solvent | Conditions | Yield | Key Findings/Side Products |

|---|---|---|---|---|---|

| Ethyl 3-bromo-4-oxopentanoate | Sodium Azide, Triethylamine | Acetone | Reflux | Not specified; isolation can be difficult. | Prolonged heating leads to elimination of N₂ and formation of ethyl 3-amino-4-oxo-2-pentenoate. semanticscholar.orgresearchgate.net |

| Ethyl 3-chloro-4-oxopentanoate | Sodium Azide (4 equiv.) | Acetone | Reflux, 18h | 92% (crude) | Product obtained in >95% purity; minor side product is ethyl 4-oxo-2-pentenoate from HCl elimination. semanticscholar.org |

Sulfonyloxy Precursors (e.g., Ethyl 3-[(4-nitrophenyl)sulfonyloxy]-4-oxopentanoate)

To circumvent the issues associated with halide precursors, such as harsh reaction conditions and side product formation, sulfonyloxy derivatives have been employed. semanticscholar.org The use of ethyl 3-[(4-nitrophenyl)sulfonyloxy]-4-oxopentanoate as a precursor allows for the azidation reaction to proceed under milder conditions. semanticscholar.orgnih.gov The (4-nitrophenyl)sulfonyloxy group is an excellent leaving group, facilitating the nucleophilic substitution with azide. This approach is considered a more efficient method, providing improved yields under less strenuous conditions compared to the halide displacement methods. smolecule.comsemanticscholar.org Researchers have also explored the synthesis of α-azido ketones from α-((4-nitrobenzene)sulfonyl)oxy ketones (α-nosyloxy ketones), noting that while excellent yields can be obtained in various solvents, the reaction time varies depending on the solubility of sodium azide. nih.gov

Catalytic and Solvent Optimization in Nucleophilic Azidation

The efficiency of nucleophilic azidation is highly dependent on the choice of solvent and the potential use of catalysts. The azide ion is a potent nucleophile, and its reactivity can be modulated by the reaction medium. masterorganicchemistry.com Solvents play a crucial role in solvating the ions and influencing the reaction rate. nih.gov

For the azidation of β-keto esters, phase-transfer catalysis has been shown to be effective. beilstein-journals.org In a mechanistic scenario for oxidative azidation, which involves a nucleophilic substitution step, tetrabutylammonium (B224687) iodide (TBAI) can act as a phase-transfer catalyst for the substitution of an in-situ formed α-iodo intermediate by the azide ion. beilstein-journals.org This highlights the potential for catalytic systems to improve the efficiency of the azide substitution step in related syntheses.

Oxidative Azidation Strategies

Alternative pathways to α-azido carbonyl compounds, including this compound, involve oxidative azidation. beilstein-journals.orgmdpi.com These methods avoid the pre-functionalization of the starting material (i.e., halogenation or sulfonylation) and instead directly functionalize the α-position of the β-keto ester. beilstein-journals.orgrsc.org This can be achieved by coupling nucleophilic azide sources with an oxidizing agent, often mediated by a catalyst. beilstein-journals.orgresearchgate.net

Hypervalent Iodine Reagents in α-Azidation of Carbonyl Compounds

Hypervalent iodine reagents have emerged as powerful tools for the electrophilic α-azidation of carbonyl compounds. mdpi.comrsc.org Reagents such as azidobenziodoxole can be used to deliver an azide group to β-keto esters. mdpi.comsnf.ch These reactions function as electrophilic azide-transfer processes. mdpi.com Detailed studies on the α-azidation of prochiral β-ketoesters have shown that the reaction can be performed using these hypervalent iodine-based reagents in the presence of various organocatalysts. mdpi.comnih.gov This strategy offers an alternative to oxidative conditions that use other azide sources like trimethylsilyl (B98337) azide (TMSN₃). mdpi.com

Another approach involves the in-situ generation of a hypervalent iodine species. For instance, the combination of iodosobenzene (B1197198) and p-toluenesulfonic acid can generate [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), which oxidizes a ketone to an α-tosyloxy ketone intermediate. nih.govresearchgate.net This intermediate is then subjected to nucleophilic substitution with sodium azide to yield the final α-azido ketone. nih.govresearchgate.net

Table 2: Oxidative Azidation of β-Keto Esters

| Method | Reagents | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Electrophilic Azidation | Azidobenziodoxole | Organocatalysts (e.g., Cinchona alkaloids) | Direct electrophilic transfer of the azide group to the β-ketoester. mdpi.comsnf.ch Modest enantioselectivities have been achieved with chiral catalysts. mdpi.comnih.gov |

| Oxidative Azidation | Trimethylsilyl azide (TMSN₃), H₂O₂ | Quaternary ammonium (B1175870) iodides | Racemic α-azidation proceeds with good yield under these oxidative conditions. mdpi.comresearchgate.net |

| Oxidative Azidation | Sodium Azide (NaN₃), Dibenzoyl Peroxide | Tetrabutylammonium iodide (TBAI) | Efficient α-azidation of cyclic β-ketocarbonyl derivatives under operationally simple conditions. beilstein-journals.org |

Palladium-Catalyzed Asymmetric Azidation

Palladium catalysis represents another advanced strategy for the synthesis of azidated compounds. acs.org While specific examples for this compound are not detailed, the palladium-catalyzed asymmetric azidation of related substrates, such as allyl esters, is well-documented. acs.org Furthermore, research into the palladium-catalyzed β-arylation of α-keto esters demonstrates the utility of palladium in functionalizing these scaffolds, suggesting potential for developing analogous azidation reactions. nih.gov The development of enantioselective iron-catalyzed azidation of β-keto esters also points to the broader interest in using transition metals to achieve asymmetric α-azidations. acs.org

Emerging Synthetic Routes and Method Development for α-Azido Ketones

The development of novel synthetic methodologies for α-azido ketones is driven by the significance of these compounds as versatile intermediates in organic synthesis. nih.gov Traditional methods for preparing α-azido ketones often rely on the nucleophilic substitution of α-halo ketones with azide anions. chemrevlett.com However, recent research has focused on developing more direct, efficient, and sustainable routes, including direct functionalization of alkenes and alkynes, metal-catalyzed reactions, and metal-free approaches. chemrevlett.comrsc.org

A significant advancement in this field is the direct oxy-azidation of unsaturated hydrocarbons, which offers a step-economical strategy for creating α-azido ketones from simple starting materials. chemrevlett.com For instance, the reaction of styrene (B11656) derivatives with sodium azide (NaN₃) in the presence of cerium ammonium nitrate (B79036) (CAN) as an oxidant and molecular oxygen (O₂) as the oxygen source can produce phenacyl azides in good to excellent yields. chemrevlett.com

Another area of active development involves the use of hypervalent iodine reagents. Iodine(III) compounds can facilitate metal-free C–N cross-coupling reactions between silyl (B83357) enol ethers and trimethylsilyl azide (TMSN₃), providing access to ketoazides with a broad substrate scope and high yields. organic-chemistry.org

Catalytic systems have also been at the forefront of method development. Iron-catalyzed radical alkylazidation of electron-deficient alkenes using TMSN₃ and alkyl diacyl peroxides presents a mild and effective method for synthesizing a variety of α-azido esters and ketones. organic-chemistry.org Furthermore, novel approaches using α-diazoketones as precursors have emerged. For example, α-diazoketones can react smoothly with sodium azide in the presence of Cerium(III) chloride (CeCl₃·7H₂O) under mild conditions to afford the corresponding α-azido ketones in excellent yields. oup.comresearchgate.net

Recent methodologies have explored innovative pathways that avoid traditional precursors. One such method involves the oxidative azidation of triisopropylsilyl enol ethers, providing a direct route to α-azido ketones. mdpi.com Additionally, metal-free strategies, such as the reaction of α-aryl α-diazoesters with an azide source catalyzed by B(C₆F₅)₃, have been developed, which tolerate various functional groups and proceed under mild conditions. organic-chemistry.org

The following tables summarize key findings from recent research into emerging synthetic routes for α-azido ketones.

Table 1: Direct Oxy-azidation and Related Methodologies

| Method | Substrate Type | Key Reagents/Catalyst | Reported Yields | Citation |

|---|---|---|---|---|

| CAN-mediated Oxy-azidation | Styrene derivatives | NaN₃, Cerium Ammonium Nitrate (CAN), O₂ | Good to Excellent | chemrevlett.com |

| Iodine(III)-promoted Azidation | Silyl enol ethers | Trimethylsilyl azide (TMSN₃), Iodine(III) reagent | Very Good | organic-chemistry.org |

| Oxidative Azidation | Triisopropylsilyl enol ethers | Azide source | Average to Good | mdpi.com |

| Vicinal Oxy-azidation | Unsaturated hydrocarbons | Azide and oxygen source | Not specified | chemrevlett.com |

Table 2: Catalytic and Alternative Precursor Methodologies

| Method | Substrate Type | Key Reagents/Catalyst | Reported Yields | Citation |

|---|---|---|---|---|

| Iron-catalyzed Radical Alkylazidation | Electron-deficient alkenes | Trimethylsilyl azide (TMSN₃), Alkyl diacyl peroxides, Iron catalyst | High | organic-chemistry.org |

| Cerium-catalyzed Azide Insertion | α-Diazoketones | Sodium azide (NaN₃), CeCl₃·7H₂O | Excellent | oup.comresearchgate.net |

| Boron-catalyzed Azide Insertion | α-Aryl α-diazoesters | Azide source, B(C₆F₅)₃ | Good | organic-chemistry.org |

These emerging routes highlight a shift towards more efficient, direct, and versatile methods for synthesizing α-azido ketones and their derivatives, expanding the toolkit available to synthetic chemists for accessing these valuable compounds. rsc.org

Advanced Chemical Transformations and Reactivity Profiling of Ethyl 3 Azido 4 Oxopentanoate

Ethyl 3-azido-4-oxopentanoate is a versatile chemical intermediate, prized for the reactivity of its azide (B81097) functional group. This section explores the transformative potential of this compound, with a focus on reductions, ligations, cyclizations, and cycloadditions that underscore its utility in synthetic organic chemistry.

Azide Group Transformations

The azide group in this compound is a key functional handle that can be converted into a variety of other nitrogen-containing functionalities. These transformations are fundamental to its application in the synthesis of complex molecules.

The reduction of the azide moiety to a primary amine is a common and crucial transformation. This conversion opens pathways to a diverse range of nitrogen-containing compounds.

Catalytic hydrogenation is a widely employed method for the reduction of azides to amines due to its efficiency and clean reaction profiles. For this compound, this transformation is typically achieved using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol, often in the presence of acetic acid. This process can lead to the formation of α-amino ketones, which are valuable synthetic intermediates. However, a significant challenge in the reduction of α-azido ketones is the propensity of the resulting α-amino ketones to undergo self-condensation, which can lead to the formation of pyrazine (B50134) byproducts. arkat-usa.org

| Catalyst | Solvent System | Key Features | Potential Issues |

| Palladium on Carbon (Pd/C) | Ethanol/Acetic Acid | Efficient reduction of the azide to an amine. | The α-amino ketone product is prone to self-condensation, leading to pyrazine formation. arkat-usa.org |

The Staudinger reaction provides a mild method for the reduction of azides to amines using phosphines, such as triphenylphosphine (B44618) (PPh₃). wikipedia.org The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and a phosphine (B1218219) oxide byproduct. wikipedia.org This method is particularly useful when other reducible functional groups are present in the molecule.

In the context of this compound, the Staudinger reaction can be employed not only for simple reduction but also for more complex transformations. The intermediate iminophosphorane can be trapped by intramolecular electrophiles, leading to the formation of heterocyclic structures in what is known as the Staudinger ligation. acs.orgnih.gov This pathway has been utilized in the synthesis of pyrrolines from γ-azido ketones. acs.org The reaction's chemoselectivity and biocompatibility have made it a valuable tool in chemical biology for labeling and conjugating molecules. nih.govthermofisher.comsigmaaldrich.com

| Reagent | Intermediate | Product | Key Features |

| Triphenylphosphine (PPh₃) | Iminophosphorane | Primary amine | Mild reaction conditions, tolerant of many functional groups. wikipedia.org |

| Modified Phosphines | Iminophosphorane | Amide (Ligated Product) | Forms a stable amide bond, useful in bioconjugation. nih.gov |

While not extensively detailed specifically for this compound in the provided context, reductive cyclization pathways represent a powerful strategy for the synthesis of cyclic structures like lactams from azido (B1232118) esters. This type of transformation often involves the reduction of the azide to an amine, which then participates in an intramolecular cyclization with an ester group.

The reduction of α-azido ketones like this compound directly yields α-amino ketones. arkat-usa.orgnih.gov These products are highly valuable synthetic intermediates. nih.gov However, their isolation can be challenging due to their tendency to dimerize and subsequently oxidize to form pyrazines. arkat-usa.org To circumvent this, the reduction is often followed by an immediate in-situ protection of the newly formed amine, for example, as a Boc-carbamate. arkat-usa.org

Once stabilized, these α-amino ketones can undergo a variety of further transformations. For instance, they can be used in the synthesis of various heterocyclic compounds. nih.gov One documented reaction of this compound involves its reaction with primary alkyl amines in the presence of titanium(IV) chloride, which leads to the formation of ethyl 4-alkylimino-3-amino-2-pentenoates. These products can then be selectively reduced to furnish precursors for 2-imidazolones. researchgate.net

| Reducing Agent | Protection Strategy | Subsequent Reaction | Product Class |

| Tin(II) chloride | Boc protection | Not specified | Protected α-amino ketone arkat-usa.org |

| Catalytic Hydrogenation | Not specified | Reaction with primary amines/TiCl₄ | Ethyl 4-alkylimino-3-amino-2-pentenoates researchgate.net |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group of this compound can readily participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org

This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures. organic-chemistry.org The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacophore in medicinal chemistry. nih.govfrontiersin.org The reaction of α-azido ketones with terminal alkynes provides a straightforward route to 1,2,3-triazolyl ketone derivatives. nih.gov

| Reaction Type | Catalyst | Product | Key Features |

| Huisgen 1,3-Dipolar Cycloaddition | Thermal | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | Requires elevated temperatures, often lacks regioselectivity. organic-chemistry.orgwikipedia.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yields. organic-chemistry.orgbroadpharm.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (uses strained alkynes) | 1,2,3-triazole | Catalyst-free, useful for biological systems. wikipedia.orgnih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide moiety in this compound serves as a key functional group for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to synthesize 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net The CuAAC, often referred to as the Sharpless-Meldal reaction, is known for its reliability, mild reaction conditions, and high yields. nih.govmdpi.com

In the context of α-azido ketones, the reaction proceeds by treating the azide with a terminal alkyne in the presence of a Cu(I) catalyst. researchgate.net The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. scielo.brnsf.gov This transformation is highly valued for its atom economy and the chemical stability of the resulting triazole ring, which can act as a stable linker or a pharmacologically active core. nih.gov The reaction is generally robust, tolerating a wide variety of functional groups in both the azide and alkyne coupling partners. mdpi.com

| Alkyne Reactant | Copper Source | Reducing Agent/Ligand | Solvent | Yield |

| Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | High |

| Propargyl Alcohol | CuI | N,N-diisopropylethylamine | Methanol | >90% |

| Methyl Propiolate | A21•CuI (supported) | None | Solvent-free | 99% nih.gov |

| Tripropargylamine | A21•CuI (supported) | None | Solvent-free | 99% nih.gov |

This table presents representative examples of CuAAC reactions involving various alkynes and catalyst systems, illustrating the high efficiency typical for this class of transformation. Data is generalized from click chemistry literature. scielo.brnih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Approaches

To circumvent the potential cytotoxicity of copper catalysts, particularly in biological applications, metal-free cycloaddition strategies have been developed. The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn This reaction utilizes highly strained cyclic alkynes, such as cyclooctynes, where the ring strain provides the necessary activation energy for cycloaddition with azides without the need for a catalyst. magtech.com.cnnih.gov

The reaction is driven by the release of enthalpy from the strained ring, proceeds rapidly under physiological conditions, and demonstrates excellent bioorthogonality, meaning it does not interfere with native biological processes. magtech.com.cn The azide group of this compound is a suitable substrate for SPAAC, enabling its conjugation to molecules functionalized with strained alkynes. The reaction kinetics are highly dependent on the specific structure of the cycloalkyne used. magtech.com.cnnih.gov

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Cyclooctyne (OCT) | ~10⁻³ | Parent cyclooctyne, moderate reactivity. |

| Dibenzocyclooctynol (DIBO) | ~10⁻¹ | High reactivity, accessible synthetically. nih.gov |

| Bicyclononyne (BCN) | ~1 | Excellent kinetics and stability. |

| DIBAC | ~1 | Good balance of stability and high reactivity. |

This table highlights common strained alkynes used in SPAAC and their approximate reaction rates with azides, demonstrating the tunable reactivity available for metal-free conjugations. magtech.com.cn

Regioselectivity and Diastereoselectivity in Triazole Formation

A hallmark of the CuAAC reaction is its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.comnih.gov This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a copper acetylide intermediate that dictates the orientation of the azide addition. scielo.br In contrast, traditional thermal Huisgen cycloadditions between azides and alkynes typically produce a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting their synthetic utility. frontiersin.org

While CuAAC controls regioselectivity, other metal catalysts, such as ruthenium, have been developed to favor the formation of the 1,5-regioisomer. Furthermore, metal-free approaches using activated dipolarophiles like enamines or enolates can also provide access to differently substituted triazoles, sometimes with high regioselectivity depending on the substrates and conditions. nih.govresearchgate.net

Diastereoselectivity becomes a consideration when the reaction involves chiral reactants. If this compound is prepared in an enantiomerically enriched form, its reaction with a chiral alkyne could lead to the formation of diastereomeric triazole products. The stereocenter at the C3 position could influence the trajectory of the incoming alkyne during the cycloaddition step, potentially favoring the formation of one diastereomer over the other.

| Cycloaddition Method | Catalyst/Conditions | Predominant Regioisomer |

| CuAAC | Copper(I) | 1,4-disubstituted |

| RuAAC | Ruthenium(II) | 1,5-disubstituted |

| Thermal Huisgen | Heat | Mixture of 1,4- and 1,5- |

| SPAAC | Strained Alkyne | Fused ring system (regioisomeric mixture possible) |

This table summarizes the regiochemical outcomes for major azide-alkyne cycloaddition methodologies.

Nucleophilic Substitution Reactions of the Azide Moiety

The synthesis of this compound and related α-azido ketones is commonly achieved via nucleophilic substitution of a corresponding α-halo ketone with an azide salt, such as sodium azide. nih.govacs.org This establishes that the carbon atom bearing the azide is electrophilic and susceptible to nucleophilic attack. While the azide group is a competent leaving group in some contexts, its direct substitution by other nucleophiles is less common than reactions involving the terminal nitrogen atoms.

A more synthetically important transformation involving nucleophilic attack on the azide moiety is the Staudinger reaction. acs.org In this reaction, a phosphine, typically triphenylphosphine, acts as the nucleophile, attacking the terminal nitrogen of the azide. This is followed by the elimination of dinitrogen gas (N₂) to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields a primary amine and the corresponding phosphine oxide. This two-step process, known as the Staudinger reduction, is a mild and efficient method for converting the azide in this compound into a primary amine, yielding Ethyl 3-amino-4-oxopentanoate. Other reducing agents, such as tin(II) chloride or chromium(II) acetate, can also achieve this transformation to the α-amino ketone. arkat-usa.org

Thermal Decomposition and Rearrangement Pathways of α-Azido Ketones

α-Azido ketones, including this compound, are known to be thermally labile. acs.org Upon heating, they can undergo decomposition and rearrangement through various pathways, often initiated by the extrusion of molecular nitrogen. nih.govresearchgate.net

Elimination of Molecular Nitrogen and Imino Compound Formation

The most common thermal decomposition pathway for α-azido ketones involves the elimination of a molecule of dinitrogen (N₂). researchgate.netnih.gov This process, which can occur at moderately high temperatures (e.g., 180-240 °C), is believed to proceed through a highly reactive nitrene intermediate. nih.govacs.org This nitrene rapidly rearranges to form a more stable α-imino ketone. nih.govnih.gov The resulting imine can be a valuable synthetic intermediate; for instance, it can be readily hydrolyzed to produce a 1,2-dicarbonyl compound. researchgate.net Studies on the pyrolysis of azidoacetone (B8543425) have confirmed that the corresponding imine is the principal product at lower decomposition temperatures (below 800 K). nih.gov

Pyrolysis-Induced Transformations

Pyrolysis, or thermal decomposition at high temperatures, can lead to more complex transformations beyond simple imine formation. nih.gov The specific products formed are highly dependent on the substrate structure and the pyrolysis conditions. nih.govnih.gov

At elevated temperatures (800–1250 K), alternative decomposition channels become accessible. nih.gov For example, the pyrolysis of phenacyl azide can lead to the formation of 2-benzoyl-4-phenylimidazole through dimerization and subsequent dehydration of the intermediate α-imino ketone. nih.gov In other systems, computational and experimental studies have shown that high-temperature pyrolysis can induce rearrangements leading to the formation of stable cyclic amines or fragmentation into smaller molecules like ketenes and imines. nih.gov These pyrolysis-induced transformations highlight the complex reactivity of α-azido ketones under high-energy conditions, offering pathways to diverse molecular scaffolds. nih.govnih.gov

Carbonyl Group and Enolate Chemistry of this compound

The reactivity of this compound is significantly influenced by the interplay between its three functional groups: the azide, the ketone, and the ester. The carbonyl group of the ketone at the C-4 position is a primary site for nucleophilic attack, while the adjacent α-protons exhibit enhanced acidity, facilitating enolate formation and subsequent reactions. This section explores the chemical transformations centered around the carbonyl and enolate chemistry of this versatile building block.

Condensation Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, particularly primary amines, is a notable transformation that proceeds beyond a simple imine formation. This reaction pathway involves a complex sequence including condensation, tautomerization, and nitrogen elimination to yield highly functionalized enamine derivatives.

The condensation of this compound with primary alkylamines in the presence of a Lewis acid, such as titanium(IV) chloride, does not yield the expected α-azido ketimines. Instead, it leads to the formation of ethyl 4-alkylimino-3-amino-2-pentenoates. semanticscholar.orgnih.govresearchgate.net This transformation is proposed to occur through a multistep mechanism. Initially, the primary amine attacks the ketone carbonyl to form an intermediate α-azido imine, which is in equilibrium with its enamine tautomer. semanticscholar.org This intermediate then undergoes elimination of molecular nitrogen, leading to the formation of an α-diimine species, which ultimately rearranges to the more stable γ-imino-β-enamino ester product. semanticscholar.org The presence of the ester function at the β-position is believed to play a significant role in directing the course of this reaction. semanticscholar.org

The reaction has been shown to be effective with various primary amines, affording the corresponding products in moderate to high yields.

| Reactant (Primary Amine) | Product | Yield (%) |

|---|---|---|

| Benzylamine | Ethyl 3-amino-4-(benzylimino)pent-2-enoate | 84 |

| Propylamine | Ethyl 3-amino-4-(propylimino)pent-2-enoate | 55 |

| (S)-(-)-α-Phenylethylamine | Ethyl 3-amino-4-(((S)-1-phenylethyl)imino)pent-2-enoate | 72 |

A noteworthy aspect of the synthesis of ethyl 4-alkylimino-3-amino-2-pentenoates is its stereoselectivity. The reaction of this compound with primary amines in the presence of titanium(IV) chloride consistently yields the products as single stereoisomers, although the specific E/Z configuration has not been definitively defined in all reported cases. semanticscholar.orgnih.gov This high degree of stereocontrol is a significant feature of the reaction, suggesting a well-ordered transition state during the rearrangement and formation of the final enamino-imine system. The specific geometry is likely influenced by intramolecular hydrogen bonding and steric interactions within the molecule.

The ethyl 4-alkylimino-3-amino-2-pentenoates produced from the condensation reaction are valuable intermediates for further synthetic manipulations. The imine functionality within these molecules can be chemoselectively reduced without affecting the enamine or ester moieties. Catalytic hydrogenation is an effective method for this transformation. researchgate.net This selective reduction converts the γ-imino-β-enamino esters into the corresponding γ-amino-β-enamino esters, which are useful precursors for the synthesis of various heterocyclic compounds, such as 4-(alkoxycarbonyl)methylene-2-imidazolones. researchgate.net

Aldol-Type Reactions and Derivatives of α-Azido Carbonyls

The presence of acidic α-protons adjacent to the ketone carbonyl allows this compound to participate in aldol-type reactions. These reactions involve the formation of an enolate, which can then act as a nucleophile, attacking an electrophilic carbonyl compound to form a new carbon-carbon bond. wikipedia.org For instance, the reaction of this compound with acetaldehyde (B116499) can lead to the formation of (Z)-ethyl 3-amino-4-oxopent-2-enoate, a transformation indicative of the compound's ability to engage in aldol-type condensations. nih.gov The reactivity of α-azido carbonyls in such condensations provides a pathway to complex molecules, with the azido group serving as a precursor to an amine or other nitrogen-containing functionalities. nih.gov

Other Nucleophilic Additions to the Ketone Functionality

Beyond reactions with nitrogen nucleophiles and enolate chemistry, the ketone carbonyl of this compound is susceptible to attack by a range of other nucleophiles. These reactions are characteristic of ketones and can be used to introduce a variety of functional groups. For example, reaction with hydroxylamine (B1172632) can form oximes, while treatment with thiosemicarbazide (B42300) can yield thiosemicarbazones. researchgate.net Furthermore, the addition of organometallic reagents, such as Grignard reagents, would be expected to add an alkyl or aryl group to the C-4 position, generating a tertiary alcohol after workup. Similarly, reduction of the ketone with hydride reagents like sodium borohydride (B1222165) would produce the corresponding secondary alcohol, ethyl 3-azido-4-hydroxypentanoate. youtube.com These nucleophilic additions underscore the versatility of the ketone group as a handle for molecular modification.

Ester Group Modifications of this compound

The ethyl ester functionality of this compound represents a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications, primarily achieved through transesterification and hydrolysis, open avenues to new compounds with potentially altered physical, chemical, and biological properties. The reactivity of the ester is influenced by the adjacent β-azido and keto groups, which necessitates careful selection of reaction conditions to ensure the integrity of these functionalities.

Transesterification Processes

Transesterification is a crucial process for converting the ethyl ester of this compound into other esters, thereby modifying its solubility and reactivity. This transformation can be achieved using various catalytic methods, each with its own set of advantages and substrate compatibility. Given the structural similarity of the target molecule to β-keto esters, established catalytic systems for this class of compounds are highly relevant. nih.gov

Commonly, transesterification is an equilibrium-driven process where an excess of the new alcohol is used to drive the reaction to completion. wikipedia.org For a compound like this compound, the selection of the catalyst is critical to avoid unwanted side reactions involving the azido and keto groups.

Catalytic Approaches for Transesterification:

Acid Catalysis: Strong acids can be employed to protonate the carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack by another alcohol. However, the stability of the β-azido group under strongly acidic conditions must be considered, as acid-catalyzed decomposition of β-azido-carbonyl compounds can occur. masterorganicchemistry.com

Base Catalysis: Base-catalyzed transesterification involves the deprotonation of the incoming alcohol, increasing its nucleophilicity. wikipedia.org This method is generally efficient but care must be taken to avoid base-induced elimination or other side reactions.

Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for transesterification due to their high selectivity and mild reaction conditions. wikipedia.org The azido group is generally stable under these conditions, making enzymatic catalysis a promising approach for the modification of this compound. rsc.org

Lewis Acid and Organocatalysis: Catalysts such as boric acid have been shown to be effective for the transesterification of β-keto esters under relatively mild conditions. buct.edu.cn These catalysts activate the ester carbonyl towards nucleophilic attack.

The following table outlines representative conditions for the transesterification of β-keto esters, which can be extrapolated for this compound.

| Catalyst | Alcohol | Typical Conditions | Anticipated Yield for Analogs | Reference |

|---|---|---|---|---|

| Boric Acid | Benzyl Alcohol | Neat, 100-120 °C, 4-6 h | High | buct.edu.cn |

| Candida antarctica Lipase B (CALB) | 1-Butanol | Solvent-free, 40-60 °C, 24-48 h | Good to High | rsc.org |

| Sulfuric Acid | Methanol | Excess Methanol, Reflux, 12-24 h | Moderate to High | masterorganicchemistry.com |

| Sodium Ethoxide | Isopropanol | Excess Isopropanol, Reflux, 2-6 h | High | masterorganicchemistry.com |

Hydrolysis and Carboxylic Acid Derivative Synthesis

Hydrolysis of the ethyl ester of this compound yields the corresponding carboxylic acid, 3-azido-4-oxopentanoic acid. This transformation is a critical step in the synthesis of various derivatives, as the resulting carboxylic acid can be converted into acid chlorides, amides, and other functional groups. The hydrolysis can be catalyzed by either acid or base. aklectures.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is heated with an excess of water, typically in the presence of a strong acid catalyst like sulfuric or hydrochloric acid. The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and ethanol. aklectures.com However, as previously noted, the potential for acid-catalyzed degradation of the β-azido group is a significant consideration.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is often preferred for its efficiency. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. aklectures.com This method is generally compatible with a wide range of functional groups, although the presence of the acidic α-proton in β-keto esters can lead to enolate formation.

The resulting 3-azido-4-oxopentanoic acid is a versatile intermediate. As a β-keto acid, it is susceptible to decarboxylation upon heating, which would lead to the formation of 1-azidobutan-2-one. aklectures.com Therefore, subsequent transformations should be conducted under conditions that avoid excessive heat.

Synthesis of Carboxylic Acid Derivatives:

The carboxylic acid can be readily converted into a variety of derivatives. For instance, treatment with thionyl chloride or oxalyl chloride can furnish the corresponding acid chloride. This highly reactive intermediate can then be reacted with a range of nucleophiles, such as amines or alcohols, to produce amides or other esters, respectively.

The table below summarizes the typical reaction conditions for the hydrolysis of β-keto esters and the subsequent synthesis of common derivatives, providing a framework for the manipulation of this compound.

| Reaction | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), EtOH 2. HCl (aq) | 1. Reflux, 2-4 h 2. 0 °C to rt | 3-Azido-4-oxopentanoic acid | aklectures.com |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) | Reflux, 12-24 h | 3-Azido-4-oxopentanoic acid | aklectures.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | DCM, Reflux, 1-3 h | 3-Azido-4-oxopentanoyl chloride | General Knowledge |

| Amide Synthesis | Acid Chloride, Amine, Base | DCM, 0 °C to rt, 2-6 h | N-Substituted 3-azido-4-oxopentanamide | General Knowledge |

Applications As a Key Intermediate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The functional groups within Ethyl 3-azido-4-oxopentanoate make it an ideal starting material for synthesizing a broad spectrum of nitrogen-containing heterocycles, which are core components of many pharmaceuticals and biologically active compounds.

Triazoles: The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry. The azide (B81097) functionality in this compound is perfectly primed for 1,3-dipolar cycloaddition reactions. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole. nih.gov Alternatively, the β-keto ester moiety can react with organic azides in the presence of a base, without a metal catalyst, to form 5-hydroxy-1,2,3-triazoles. nih.govacs.org This dual reactivity allows for the synthesis of diverse triazole derivatives.

Pyrazoles: Pyrazole (B372694) cores are found in numerous therapeutic agents. The β-keto ester component of this compound can undergo a classical condensation reaction with hydrazine (B178648) derivatives to construct the pyrazole ring. researchwithrowan.com This reaction typically proceeds with high regioselectivity and yields, providing a straightforward route to highly substituted pyrazoles. researchwithrowan.comnih.gov

Table 1: Synthesis of Triazoles and Pyrazoles from Related Precursors

| Precursor Class | Reagent | Heterocycle Formed | Catalyst/Conditions | Reference |

| α-Azido Ketone | Terminal Alkyne | 1,2,3-Triazole | Copper(I) | nih.gov |

| β-Keto Ester | Aryl Azide | 5-Hydroxy-1,2,3-triazole | Base (e.g., NaOEt) | nih.govacs.org |

| β-Keto Ester | Hydrazine | Pyrazole | Basic or Acidic | researchwithrowan.com |

Thiazoles: The thiazole (B1198619) ring is a key component in many biologically active molecules, including vitamin B1. A common route to thiazoles, the Hantzsch synthesis, involves the reaction of an α-haloketone with a thioamide. The α-azido ketone of the title compound can be converted to an α-haloketone, which can then react with thiourea (B124793) or thioamides to yield aminothiazoles or substituted thiazoles, respectively. youtube.comorganic-chemistry.org Alternatively, the β-keto ester itself can be α-halogenated and then cyclized with a thioamide source. organic-chemistry.orgorganic-chemistry.org

Oxazoles: Oxazoles are another important class of heterocycles present in natural products and pharmaceuticals. The α-azido ketone functionality is a direct precursor for oxazole (B20620) synthesis. One established method involves the conversion of the α-azido ketone into a (Z)-β-(acyloxy)vinyl azide, which, upon treatment with a phosphite (B83602) reagent, undergoes a Staudinger reaction followed by an intramolecular aza-Wittig reaction to form the oxazole ring under mild conditions. nih.gov

Imidazoles: The imidazole (B134444) ring is a fundamental component of essential biomolecules like the amino acid histidine. The α-azido ketone group can serve as a precursor to α-imino ketones through the loss of nitrogen gas, often promoted by heat or electrochemical reduction. nih.govresearchgate.net These highly reactive imino ketone intermediates can then undergo dimerization and cyclization to form substituted imidazoles. researchgate.netbeilstein-journals.org

Pyrroles: Pyrroles are foundational structures in vital biological pigments like heme and chlorophyll. While this compound is an α-azido ketone, related γ-azido ketones are known to be excellent precursors for pyrrole (B145914) synthesis. chemsrc.comresearchgate.net The transformation typically involves a Staudinger reaction of the azide with triphenylphosphine (B44618) to form an iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction with the ketone to form a dihydropyrrole, which can be subsequently oxidized to the pyrrole. consensus.app

Pyridines: The pyridine (B92270) ring is a core structure in many vitamins and drugs. The β-keto ester functionality is a classic building block for the Hantzsch pyridine synthesis. fiveable.me In this multicomponent reaction, two equivalents of the β-keto ester can condense with an aldehyde and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to produce a dihydropyridine, which is then oxidized to the corresponding substituted pyridine. organic-chemistry.org

Pyrimidines: Pyrimidines are central to the structure of nucleobases in DNA and RNA. The β-keto ester moiety can react with amidines in the Pinner synthesis to form pyrimidin-4-ols. nih.govmdpi.com Additionally, α-azido ketones, particularly phenacyl azides, have been shown to undergo a base-catalyzed cyclotrimerization to yield highly substituted pyrimidines in a one-pot reaction. beilstein-journals.org

Aziridines: Aziridines are strained three-membered rings that are valuable synthetic intermediates for producing amino acids and other complex amines. The α-azido ketone can first undergo an aldol (B89426) reaction with an aldehyde to form a β-hydroxy-α-azido ketone. This intermediate can then be converted into an aziridine (B145994) through a Staudinger reaction and subsequent intramolecular cyclization. nih.gov

Furanones: Furanone scaffolds are present in a variety of natural products. While requiring further functionalization, structures related to α-azido-β-keto esters have been shown to participate in complex intramolecular rearrangements to form furanone derivatives. For instance, related γ-azido-α-diazo-δ-hydroxy-β-keto esters can undergo rhodium-catalyzed intramolecular O-H insertion followed by a sigmatropic rearrangement to yield 2-azido-3-furanones. nih.gov

Synthesis of Biologically Relevant Scaffolds

The heterocycles that can be synthesized from this compound are themselves core scaffolds in a vast array of biologically and pharmaceutically important molecules. The ability to generate these structures from a single, versatile starting material highlights its utility in medicinal chemistry and drug discovery.

The heterocycles derived from this precursor are integral to compounds with a wide range of therapeutic applications.

Table 2: Biological Relevance of Synthesizable Heterocyclic Scaffolds

| Heterocyclic Scaffold | Biological and Pharmacological Significance | Reference(s) |

| 1,2,3-Triazole | Exhibits anti-proliferative, antibacterial, and antiviral activities. Used as bioisosteres for amide bonds in peptidomimetics. | nih.gov |

| Pyrazole | Core of drugs with analgesic, anti-inflammatory (e.g., Celecoxib), and anticancer properties. | --- |

| Thiazole | Found in anticancer agents, antivirals, and anti-inflammatory drugs. A key structural component of Vitamin B1. | organic-chemistry.org |

| Oxazole | Present in numerous natural products with antibiotic and antitumor activities. | --- |

| Imidazole | Found in antifungal drugs (e.g., Ketoconazole) and anti-ulcer agents (e.g., Cimetidine). A key component of the amino acid histidine. | --- |

| Pyrrole | Core structure of atorvastatin (B1662188) (a cholesterol-lowering drug) and many natural alkaloids with diverse bioactivities. | --- |

| Pyridine | Present in numerous pharmaceuticals, including anti-tuberculosis (Isoniazid) and anti-histamine drugs. | --- |

| Pyrimidine | Forms the basis of nucleobases (cytosine, thymine, uracil) and is a scaffold for anticancer drugs (e.g., 5-Fluorouracil) and antivirals. | nih.gov |

The strategic use of this compound allows for the efficient assembly of these valuable scaffolds, paving the way for the development of novel therapeutic agents and other biologically active compounds.

This compound: A Versatile Intermediate in Chemical Synthesis

This compound is a multifaceted chemical compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both an azide and a β-keto ester functionality, allows for diverse chemical transformations, making it a valuable intermediate in fields ranging from pharmaceuticals and agrochemicals to materials science. This article explores the significant applications of this compound, focusing on its role as a key intermediate in the synthesis of enzyme inhibitors, pharmaceuticals, agrochemicals, and natural product analogues, as well as its utility in polymer chemistry.

The strategic placement of reactive functional groups in this compound makes it an important precursor for a variety of complex molecular architectures.

Precursors for Enzyme Inhibitors

While direct synthesis of a broad range of enzyme inhibitors from this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules with known inhibitory activities. The presence of the β-keto ester and azide groups allows for the introduction of functionalities that can interact with enzyme active sites. The azide group, for instance, can be reduced to an amine, a common feature in many enzyme inhibitors, or participate in cycloaddition reactions to form triazole rings, which can act as bioisosteres for other functional groups.

Intermediates for Pharmaceutical and Agrochemical Development

This compound is a recognized intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis is efficiently achieved from the readily available ethyl 3-chloro-4-oxopentanoate through a nucleophilic substitution reaction with sodium azide. mdpi.comsemanticscholar.orgnih.gov This straightforward synthesis makes it an accessible building block for more complex molecules. The azide functionality is particularly useful as it can be converted into various nitrogen-containing heterocycles, which are prevalent scaffolds in many bioactive compounds, including those with potential applications in medicine and agriculture. nih.gov For instance, α-azido ketones, the class of compounds to which this compound belongs, are precursors to molecules with antiallergic, antihistamine, antibacterial, and antitumor activities. mdpi.comnih.gov

The following table summarizes the synthesis of this compound:

| Starting Material | Reagent | Product | Reference |

| Ethyl 3-chloro-4-oxopentanoate | Sodium azide | This compound | mdpi.comsemanticscholar.orgnih.gov |

Analogues of Natural Products (e.g., Statine (B554654) Analogues)

A significant application of this compound is in the synthesis of analogues of the non-proteinogenic amino acid statine. Statine is a key component of the naturally occurring pepsin inhibitor, pepstatin, and its analogues are potent inhibitors of aspartic proteases, such as renin. The synthesis of γ-amino-β-enamino esters, which are valuable precursors for statine analogues, can be achieved through the condensation of this compound with primary alkylamines. semanticscholar.org This reaction proceeds via the formation of an intermediate γ-imino-β-enamino ester. Subsequent reduction of the imine and azide functionalities yields the desired γ-amino-β-enamino esters, which can then be further elaborated to create a variety of statine analogues. semanticscholar.org

Role in Materials Science and Polymer Chemistry

The azide group in this compound makes it a prime candidate for use in materials science and polymer chemistry, particularly through the highly efficient and versatile "click chemistry" reactions.

Functionalization of Polymers via Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the modification and functionalization of polymers. While specific examples detailing the use of this compound in polymer functionalization are not prevalent in the reviewed literature, its azide functionality makes it an ideal reagent for such applications. Polymers containing alkyne groups can be readily functionalized by reacting them with this compound in the presence of a copper(I) catalyst. This reaction would covalently attach the ethyl oxopentanoate moiety to the polymer backbone via a stable triazole linker. This approach allows for the introduction of ketone and ester functionalities onto a wide range of polymer scaffolds, thereby altering their physical and chemical properties for specific applications.

Mechanistic Investigations and Computational Insights into Reactions of Ethyl 3 Azido 4 Oxopentanoate

Elucidation of Reaction Pathways and Transition States

While specific experimental and computational studies on the reaction pathways of ethyl 3-azido-4-oxopentanoate are not extensively documented in the literature, plausible mechanisms can be inferred from the well-established reactivity of α-azido ketones and β-keto esters. A primary reaction pathway for this compound involves the thermal or photochemical decomposition of the azide (B81097) moiety to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of intramolecular reactions.

One of the most probable pathways is an intramolecular cyclization. The nitrene, being electron-deficient, can readily react with the enolate form of the β-keto ester. The enolate provides a nucleophilic carbon that can attack the electrophilic nitrene. Computational studies on analogous systems suggest that this cyclization proceeds through a concerted or a stepwise mechanism, depending on the specific substituents and reaction conditions.

Transition State Analysis: Theoretical calculations, typically employing Density Functional Theory (DFT), are crucial for elucidating the transition states of these complex reactions. For the intramolecular cyclization of this compound, computational models would likely investigate the transition state geometries for the formation of various possible heterocyclic rings. These calculations can help determine the activation energies associated with different pathways, thereby predicting the most likely product. For instance, the transition state for a 1,5-cyclization to form a five-membered ring would be compared with that of a 1,6-cyclization leading to a six-membered ring.

A plausible reaction pathway involves the initial formation of an enolate, followed by the loss of dinitrogen from the azide to generate a nitrene, which then undergoes an intramolecular cyclization. The transition state for such a process would involve a specific spatial arrangement of the reacting atoms, and its energy would be a key determinant of the reaction rate.

Hypothetical Reaction Pathway and Transition State

Role of Steric and Electronic Factors in Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a delicate interplay of steric and electronic factors.

Electronic Factors: The electronic nature of the substituents on the β-dicarbonyl framework significantly influences the reactivity. The electron-withdrawing nature of the two carbonyl groups increases the acidity of the α-proton, facilitating enolate formation. The azide group itself is a powerful electron-withdrawing group, which can influence the electron density distribution across the molecule.

In the context of cyclization reactions, the electrophilicity of the nitrene intermediate is a key electronic factor. The nucleophilicity of the enolate, which is modulated by the solvent and any catalysts present, will also play a critical role in the reaction's success and selectivity.

Steric Factors: Steric hindrance can play a significant role in directing the regioselectivity of reactions involving this compound. For instance, in the case of intramolecular cyclization, the steric bulk of the ethyl ester group and the acetyl group can influence the preferred conformation of the transition state. A less sterically hindered transition state will be lower in energy and thus favor the formation of a particular regioisomer.

The interplay between steric and electronic effects is crucial for controlling the outcome of reactions. For example, while electronic effects might favor the formation of a thermodynamically more stable product, steric hindrance in the transition state leading to that product could make an alternative, kinetically favored product the major outcome.

Theoretical Studies on Reaction Energetics and Kinetics

Theoretical studies, primarily using quantum chemical methods like DFT, provide invaluable insights into the energetics and kinetics of reactions involving this compound. These studies can calculate the relative energies of reactants, intermediates, transition states, and products.

Reaction Energetics: By calculating the Gibbs free energy changes (ΔG) for different reaction pathways, computational chemistry can predict the thermodynamic feasibility of a reaction and the relative stability of the products. For the cyclization of this compound, theoretical calculations could compare the energies of different possible heterocyclic products to determine the most thermodynamically stable isomer.

Reaction Kinetics: The activation energy (Ea) for a reaction, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Theoretical studies can map out the potential energy surface for a reaction, identifying the lowest energy pathway from reactants to products.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study on the intramolecular cyclization of this compound, comparing two possible pathways.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Rate Constant (s⁻¹) |

| Pathway A: Formation of 5-membered ring | 18.5 | -25.2 | 1.2 x 10⁻³ |

| Pathway B: Formation of 6-membered ring | 22.1 | -15.8 | 3.5 x 10⁻⁵ |

Note: The data in this table is illustrative and based on typical values for similar organic reactions. It does not represent experimentally verified data for this compound.

Prediction of Chemoselectivity and Regioselectivity in Complex Reaction Systems

This compound possesses multiple reactive sites, making the prediction of chemoselectivity and regioselectivity a key challenge. Computational models are increasingly being used to address this challenge.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, potential reactions could involve the azide, the ketone, the ester, or the acidic α-proton. Computational models can help predict which functional group will react under a given set of conditions by comparing the activation barriers for the different possible reactions. For instance, under nucleophilic conditions, reaction at one of the carbonyl groups might compete with deprotonation at the α-carbon.

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In the intramolecular cyclization of the nitrene derived from this compound, there are multiple possible sites for the new bond to form, leading to different regioisomeric products. DFT calculations of transition state energies for the different cyclization pathways can accurately predict the major regioisomer. These predictions are based on the principle that the pathway with the lowest energy transition state will be the fastest and therefore lead to the predominant product.

The development of predictive models for chemoselectivity and regioselectivity is an active area of research. These models often combine quantum chemical calculations with machine learning algorithms to provide rapid and accurate predictions for a wide range of substrates and reaction conditions.

Analytical and Spectroscopic Methodologies for Structural Elucidation of Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Product Characterization6.2. Infrared (IR) Spectroscopy for Functional Group Analysis in Derivatives6.3. Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Reaction Outcomes6.4. Chromatographic Techniques (e.g., TLC, Column Chromatography) for Product Isolation and Purity Assessment

Without primary or secondary sources detailing the experimental characterization of Ethyl 3-azido-4-oxopentanoate, generating an article that is "thorough, informative, and scientifically accurate" is not possible.

Future Directions and Research Opportunities

Development of Novel Asymmetric Synthetic Methodologies Utilizing Ethyl 3-Azido-4-Oxopentanoate

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. The development of novel asymmetric synthetic methodologies for introducing the azide (B81097) functionality into β-keto esters like ethyl 4-oxopentanoate (B1231505) is a key area of ongoing research.

Chiral Auxiliaries and Catalysis in Azidation and Subsequent Transformations

The stereoselective introduction of the azide group at the C3 position of ethyl 4-oxopentanoate is a critical step in accessing chiral building blocks. Research in this area is focused on two main strategies: the use of chiral auxiliaries and the development of chiral catalysts.

Chiral Auxiliaries: These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com While specific examples detailing the use of chiral auxiliaries directly on the ethyl 4-oxopentanoate scaffold are not extensively reported in currently available literature, the principle is well-established. For instance, chiral oxazolidinones have been widely employed in asymmetric synthesis to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net Future research could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to the ester group of a precursor to ethyl 4-oxopentanoate. This would enable the diastereoselective azidation of the α-position, followed by the removal of the auxiliary to yield the desired enantiomer of this compound. Sulfur-based chiral auxiliaries derived from amino acids have also shown significant promise in various asymmetric transformations. scielo.org.mx

Chiral Catalysis: The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis. Both metal-based and organocatalytic systems are being explored for the enantioselective α-azidation of β-keto esters.

Chiral Metal Catalysis: Chiral Lewis acid catalysis has emerged as a powerful tool for enantioselective transformations. Research has demonstrated the use of chiral scandium(III)-N,N'-dioxide complexes for the catalytic asymmetric azidation of β-keto esters, achieving high yields and enantioselectivities for a range of substrates. While specific data for ethyl 4-oxopentanoate is not provided, analogous compounds have shown excellent results.

| Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 48 | 95 | 93 |

| 0.5 | 72 | 93 | 92 |

| 0.1 | 96 | 90 | 91 |

Table 1: Representative data for the asymmetric azidation of a model β-keto ester using a chiral Sc(III)-N,N'-dioxide catalyst. The data illustrates the potential for achieving high enantioselectivity with low catalyst loadings.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have also been investigated for the asymmetric α-azidation of β-keto esters. These catalysts operate through various activation modes, including hydrogen bonding and the formation of chiral ion pairs. Although challenges in achieving high enantioselectivity for all substrates remain, organocatalysis offers the advantages of being metal-free, readily available, and often less sensitive to air and moisture.

| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Cinchonidine derivative | Toluene | 24 | 85 | 88 |

| Quinine derivative | CH2Cl2 | 36 | 78 | 85 |

| Bifunctional thiourea (B124793) | MTBE | 48 | 92 | 95 |

Table 2: Illustrative results for the organocatalyzed asymmetric azidation of a generic β-keto ester, showcasing the performance of different classes of organocatalysts.

Future research will likely focus on designing more efficient and selective catalysts, expanding the substrate scope to include ethyl 4-oxopentanoate, and elucidating the reaction mechanisms to enable rational catalyst design.

Exploration of New Reactivity Modes and Multi-Component Reactions

The rich functionality of this compound opens doors to exploring novel reactivity patterns. The azide group can participate in a variety of transformations, including 1,3-dipolar cycloadditions, reductions to amines, and the Staudinger reaction. wikipedia.org The β-keto ester moiety allows for enolate formation and subsequent reactions at the α- and γ-positions.

Multi-Component Reactions (MCRs): These are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.netmdpi.com this compound is an ideal candidate for the design of novel MCRs. For instance, a four-component reaction involving this compound, an aldehyde, an amine, and an isocyanide could potentially lead to the synthesis of highly substituted, biologically relevant heterocyclic scaffolds. scispace.com The azide group could also participate in click chemistry-type MCRs with alkynes to form triazoles. nih.gov

Future research in this area will involve the systematic investigation of the reactivity of this compound with a diverse range of reaction partners under various conditions to uncover new MCRs and expand the synthetic chemist's toolbox for the construction of complex molecules.

Expansion of Applications in Diverse Chemical Fields Beyond Current Scope

The versatile structure of this compound suggests its potential utility in a wide range of chemical fields beyond its current applications.

Medicinal Chemistry: Nitrogen-containing heterocycles are prevalent in many pharmaceuticals. grafiati.comfrontiersin.org The ability to use this compound as a building block for the synthesis of novel heterocyclic systems, such as pyrroles, pyrazoles, and triazoles, makes it a valuable tool in drug discovery. uctm.edudigitellinc.comnih.govsemanticscholar.org The introduction of the azido (B1232118) group also provides a handle for bioconjugation via click chemistry, enabling the development of targeted drug delivery systems and chemical probes.

Agrochemicals: Many modern pesticides and herbicides are also heterocyclic compounds. The development of new synthetic routes to functionalized heterocycles from this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The azide functionality can be utilized for surface modification and the synthesis of polymers and other materials through click chemistry. This could enable the development of new materials with tailored properties for applications in electronics, coatings, and biomaterials.

Future research will focus on synthesizing libraries of compounds derived from this compound and evaluating their biological and material properties to unlock their full potential in these diverse fields.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The adoption of green and sustainable chemical practices is becoming increasingly important in both academic and industrial settings. nih.govnih.govrsc.org This includes the use of safer reagents, renewable solvents, and more efficient reaction technologies like flow chemistry. flinders.edu.aursc.orgrsc.orgresearchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. flinders.edu.aursc.orgrsc.orgresearchgate.netnih.gov The synthesis of azides, which can be hazardous on a large scale, is particularly well-suited to flow chemistry, where small reaction volumes and precise control over reaction parameters can mitigate safety concerns. flinders.edu.au Future research will involve developing continuous flow processes for the synthesis of this compound and its subsequent transformations. This could involve the in-situ generation of the azidating agent and immediate reaction with ethyl 4-oxopentanoate in a continuous stream, minimizing the handling of potentially explosive intermediates.

Sustainable Synthesis: The principles of green chemistry can be applied to all aspects of the synthesis and utilization of this compound. This includes the development of catalytic methods that reduce waste, the use of environmentally benign solvents such as water or bio-derived solvents, and the design of synthetic routes with high atom economy. researchgate.netmdpi.comresearchgate.net For example, exploring enzymatic reductions for the stereoselective transformation of the ketone group would be a greener alternative to traditional chemical reductants. nih.gov

Future research will be directed towards developing a holistic, sustainable lifecycle for this compound, from its synthesis using green methods to its application in environmentally friendly processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 3-azido-4-oxopentanoate, and how can decomposition during synthesis be mitigated?

- Methodology : The compound is most efficiently synthesized via nucleophilic substitution of ethyl 3-chloro-4-oxopentanoate with excess sodium azide (4 equivalents) in acetone under reflux for 18 hours. This method avoids decomposition issues observed in earlier protocols using ethyl 3-bromo-4-oxopentanoate, where prolonged heating caused nitrogen elimination and formation of ethyl 3-amino-4-oxo-2-pentenoate . Key steps include strict temperature control and limiting reaction time to suppress side reactions.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodology : Crude product purity (>95%) is confirmed via spectroscopic techniques (NMR, IR) and comparison with literature data. Liquid-liquid extraction (diethyl ether/water) and drying over magnesium sulfate are standard purification steps. Residual solvents and byproducts (e.g., ethyl 4-oxo-2-pentenoate, <5%) are monitored via GC-MS .

Q. What are the primary reactivity patterns of this compound under basic or acidic conditions?

- Methodology : The α-azido ketone moiety undergoes nitrogen elimination under thermolytic or acidic conditions, forming α-imino or α-enamino ketones. For example, reaction with primary amines in the presence of titanium(IV) chloride yields ethyl 4-alkylimino-3-amino-2-pentenoates as single stereoisomers (55–84% yield), bypassing mixtures of α-diimines and α-azido ketimines observed in unfunctionalized analogs .

Advanced Research Questions

Q. How does the β-ester group influence the reaction pathways of this compound compared to simpler α-azido ketones?

- Methodology : The ester group stabilizes intermediates via resonance, shifting tautomeric equilibria and favoring enamine formation. This directs reactions toward γ-imino/amino-β-enamino esters rather than α-diimines. Mechanistic studies (e.g., isotopic labeling, kinetic analysis) reveal that the ester enhances nucleophilic attack at the α-carbon, suppressing competing pathways .

Q. Why does the reaction of this compound with primary amines yield single stereoisomers, and how can E/Z stereochemistry be resolved?

- Methodology : Titanium(IV) chloride acts as a Lewis acid, coordinating to the azide and carbonyl groups to enforce a specific transition state geometry. Stereochemical ambiguity in products (undefined E/Z) arises from rapid tautomerization. Advanced techniques like NOESY NMR or X-ray crystallography are required to resolve stereochemistry, though this remains a challenge in current literature .

Q. How can chemoselective modifications of ethyl 4-imino-3-amino-2-pentenoates be achieved post-synthesis?

- Methodology : Hydrogenation under controlled pressure (e.g., H₂/Pd-C) selectively reduces the imine group to alkylamino derivatives while preserving the enamine moiety. Solvent choice (e.g., methanol vs. THF) and catalyst loading are critical to avoid over-reduction .

Q. What experimental strategies address contradictions in reported product yields or side reactions during azide substitution?

- Methodology : Discrepancies in yields (e.g., decomposition vs. successful substitution) are linked to substrate halogen reactivity (Cl vs. Br) and azide nucleophilicity. Kinetic studies show that ethyl 3-chloro-4-oxopentanoate reacts faster with NaN₃ than bromo analogs, minimizing decomposition. Reflux duration must be optimized per substrate to balance conversion and stability .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the stability of this compound under varying thermal conditions?

- Methodology : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Comparative TGA data for this compound vs. analogs (e.g., ethyl 3-bromo-4-oxopentanoate) reveal lower thermal stability in brominated substrates. Side products (e.g., ethyl 3-amino-4-oxo-2-pentenoate) are quantified via HPLC to validate mechanistic hypotheses .

Q. What statistical approaches are recommended for optimizing reaction conditions in scaled-up syntheses?

- Methodology : Design of Experiments (DoE) with factors like azide equivalents, solvent volume, and reflux time can model yield responses. Response surface methodology (RSM) identifies optimal conditions while minimizing byproduct formation. Pilot-scale trials (e.g., 70 mmol substrate ) validate lab-scale predictions.

Tables for Key Data

| Reaction with Amines | Without TiCl₄ | With TiCl₄ |

|---|---|---|

| Product Type | α-Diimines + α-azido ketimines | Single stereoisomer |

| Yield | 40–60% (mixture) | 55–84% (single product) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.